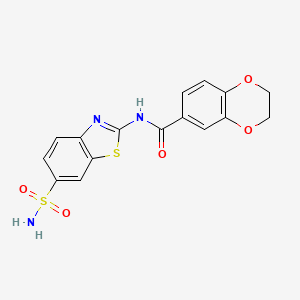

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(8-10)25-16(18-11)19-15(20)9-1-4-12-13(7-9)24-6-5-23-12/h1-4,7-8H,5-6H2,(H2,17,21,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKJTIKELIXKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

Formation of the Benzodioxine Moiety: The benzodioxine moiety is synthesized by the cyclization of a suitable dihydroxybenzene derivative with a dihalide under basic conditions.

Coupling Reaction: The final step involves coupling the benzothiazole-sulfamoyl intermediate with the benzodioxine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising biological activities across several domains:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound exhibits significant inhibitory effects on various cancer cell lines, as shown in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |

The mechanisms include apoptosis induction and modulation of cell cycle progression, which are critical in cancer therapy .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further exploration in antibiotic development .

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in targeting enzymes or receptors involved in disease pathways. Its unique structure allows it to serve as a building block for synthesizing more complex bioactive molecules .

Material Science

Due to its chemical versatility, this compound is also considered for applications in developing new materials such as polymers and coatings .

Case Studies

Several case studies have documented the compound's efficacy in laboratory settings:

- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Testing : Another investigation assessed its effectiveness against various pathogens, revealing promising results that warrant further clinical exploration .

Mechanism of Action

The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form strong hydrogen bonds with biological molecules, while the benzothiazole and benzodioxine moieties can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s closest analogues differ primarily in substitutions on the benzothiazole ring and the carboxamide-linked side chains. Key examples include:

*Estimated based on formula C₁₆H₁₃N₃O₅S₂ (calculated: 391.43 g/mol).

Hydrogen Bonding and Crystallographic Behavior

- The sulfamoyl group (-SO₂NH₂) in the target compound can participate in extensive hydrogen bonding, a critical factor in crystal packing and target binding. Similar sulfonamide derivatives exhibit defined hydrogen-bonding patterns (e.g., N–H···O and O–H···N interactions) that stabilize crystal structures .

- By comparison, N-(4-fluorobenzenesulfonamide)-benzodioxine () forms a dimeric structure via N–H···O hydrogen bonds, whereas the target compound’s sulfamoyl group may enable more diverse interactions .

Pharmacokinetic Considerations

- The target compound’s sulfamoyl group (logP ≈ 1.8*) may favor renal excretion.

- Solubility : The hydrochloride salt of the imidazole-propyl analogue improves aqueous solubility, a strategy applicable to the target compound for formulation optimization.

Biological Activity

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core and a benzodioxine moiety, which contribute to its chemical versatility and biological activity. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzothiazole Ring : Achieved through cyclization of 2-aminobenzenethiol with appropriate reagents.

- Introduction of the Sulfamoyl Group : Reaction with sulfamoyl chloride under basic conditions.

- Coupling of the Benzothiazole Rings : Using coupling reagents such as EDCI and HOBt to form the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its potential as a therapeutic agent.

- Binding Affinity : The benzothiazole rings enhance binding affinity to hydrophobic pockets in proteins, modulating various biochemical pathways .

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance:

- Mechanism : Compounds similar to N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin .

Antidiabetic Effects

Studies have explored the antidiabetic potential of related benzothiazole derivatives:

- PPAR Activation : These compounds have demonstrated efficacy as dual PPARα/γ agonists, improving insulin sensitivity and reducing blood glucose levels in animal models .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- In Vitro Studies : Various studies have reported that benzothiazole derivatives exhibit antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of microtubule assembly | |

| Antidiabetic | PPARα/γ agonist activity | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antidiabetic Activity in Mice

A study involving an ob/ob mice model demonstrated that compounds derived from benzothiazole significantly decreased serum triglycerides and glucose levels while limiting body weight gain. This suggests a favorable profile for developing new antidiabetic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

- The synthesis of benzodioxine-sulfonamide hybrids typically involves coupling sulfamoylbenzothiazole derivatives with functionalized benzodioxine precursors. For example, dynamic pH control (pH 10, aqueous Na₂CO₃) is critical during sulfonamide bond formation to minimize side reactions and improve yields . Substituted intermediates can be further functionalized using alkyl/aryl halides in DMF with LiH as a catalyst, as demonstrated in analogous sulfonamide derivatives .

Q. How should researchers validate the structural integrity of this compound?

- Multimodal spectroscopic characterization is essential:

- IR spectroscopy confirms key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, benzodioxine C-O-C vibrations at ~1250 cm⁻¹).

- ¹H NMR identifies proton environments (e.g., benzodioxine methylene protons as a singlet at δ 4.2–4.5 ppm, aromatic protons in the benzothiazole ring at δ 7.5–8.5 ppm) .

- Mass spectrometry (EIMS) provides molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What crystallization strategies are recommended for X-ray diffraction studies?

- Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) is effective for obtaining single crystals. Use SHELX programs for structure solution and refinement, leveraging their robustness in handling small-molecule crystallography . ORTEP-III is recommended for visualizing hydrogen-bonding networks and molecular packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Contradictions in enzyme inhibition or antibacterial activity may arise from assay conditions (e.g., pH, temperature) or impurities. Perform dose-response curves with standardized protocols (e.g., IC₅₀ determination using lipoxygenase or α-glucosidase assays) . Validate purity via HPLC (>95%) and correlate bioactivity trends with substituent electronic properties (Hammett σ values) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., acetylcholinesterase). Focus on sulfamoyl and benzodioxine moieties as key pharmacophores .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

- Graph set analysis (Etter’s rules) identifies recurring motifs like R₂²(8) rings formed via N-H···O=S interactions. These patterns correlate with melting points and solubility. Use Mercury software to quantify intermolecular distances and angles .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can resolve racemic mixtures. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Methodological Notes

- Crystallographic Refinement : SHELXL’s restraints (e.g., DFIX, DANG) improve convergence for disordered benzodioxine rings .

- Bioactivity Validation : Include positive controls (e.g., acarbose for α-glucosidase assays) and triplicate measurements to ensure reproducibility .

- Computational Workflow : Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.